N-{[1,1'-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-{[1,1'-Biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex molecule combining three key motifs: a biphenyl core, an acetamide linker, and a dihydropyrimidinone heterocycle substituted with a 4-fluorophenyl group. The dihydropyrimidinone ring, a scaffold prevalent in medicinal chemistry (e.g., calcium channel blockers and kinase inhibitors), introduces hydrogen-bonding capabilities and conformational constraints . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, common strategies in drug design . This compound’s synthesis likely involves palladium-catalyzed cross-coupling for biphenyl formation, followed by acetamide coupling and heterocyclic ring construction, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-19-12-10-18(11-13-19)22-14-24(30)28(16-26-22)15-23(29)27-21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-14,16H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLZKYPHBODBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Formation of the Dihydropyrimidinone Moiety: The dihydropyrimidinone moiety can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final Coupling: The final step involves coupling the biphenyl core with the dihydropyrimidinone moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenation (Br, I) at the 3’-position improves yields (85–90%) compared to 4’-fluoro substitution (85%) but reduces solubility due to increased molecular weight and hydrophobicity . Trifluoroacetamide derivatives (e.g., 1k) exhibit enhanced electron-withdrawing effects, influencing reactivity and binding interactions .
- Fluorophenyl Impact : The 4’-fluoro substituent in 1g and the target compound enhances metabolic stability and π-π stacking, critical for pharmacokinetics .
- Synthetic Efficiency : Iodo-substituted biphenyls achieve higher yields (90%) than bromo analogues (85%), likely due to improved coupling efficiency in halogenated aryl systems .
Dihydropyrimidinone-Containing Analogues
Key Observations :
- Heterocycle Influence: The dihydropyrimidinone ring in the target compound offers a conjugated, planar structure for target binding, contrasting with the non-planar tetrahydropyran in compound 36 .
- Fluorophenyl Positioning : Fluorine at the 4-position (target and 4j) optimizes electronic effects and steric compatibility in binding pockets compared to 3’-substitution in compound 36 .
Physicochemical and Spectral Comparisons
| Property | Target Compound | N-(4’-Fluoro-[1,1'-biphenyl]-2-yl)acetamide (1g) | 2,2,2-Trifluoro-N-(4'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (1k) |
|---|---|---|---|
| Molecular Weight | ~423 (estimated) | 243.25 | 343.29 |
| Key ¹H NMR Signals | Expected: δ 7.2–8.5 (aromatic), 2.0–2.5 (acetamide CH₃) | δ 8.20 (d, J = 7.9 Hz), 7.31 (d, J = 8.4 Hz) | δ 8.30 (d, J = 8.0 Hz), -76.08 (¹⁹F, CF₃) |
| Fluorine Environment | 4-Fluorophenyl (δ ~7.1–7.4) | 4’-Fluoro (δ ~7.3) | 4’-Fluoro + CF₃ (δ -76.08) |
| Solubility | Moderate (polar acetamide) | Low (hydrophobic biphenyl) | Very low (CF₃ group) |
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~423 vs. 243–343) may reduce bioavailability but improve target affinity due to increased surface interactions.
- Fluorine NMR : The 4-fluorophenyl group in the target and 1g contributes to distinct ¹⁹F shifts, useful for structural validation .
- Solubility: The dihydropyrimidinone’s carbonyl groups in the target compound enhance solubility compared to purely aromatic analogues like 1g .
Biological Activity
N-{[1,1'-biphenyl]-2-yl}-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a biphenyl moiety linked to a pyrimidine ring with a fluorophenyl substituent. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis . The presence of electron-withdrawing groups like fluorine has been correlated with enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth. Research has shown that pyrimidine derivatives can act as inhibitors of the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation . The incorporation of specific substituents can significantly enhance their potency.
Case Study: Anticancer Screening
A study evaluated various pyrimidine derivatives for their ability to inhibit cancer cell lines. The results indicated that certain modifications led to improved activity against breast cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act by inhibiting enzymes crucial for DNA synthesis and repair.
- Disruption of Cell Membrane Integrity : Some compounds may disrupt bacterial cell membranes leading to cell lysis.
- Modulation of Signaling Pathways : Targeting pathways such as PI3K/AKT can halt cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Position : The position and nature of substituents on the aromatic rings can dramatically affect potency.
- Electronic Effects : Electron-withdrawing groups (like fluorine) generally enhance activity by increasing the electrophilicity of the compound.
Table 2: Summary of SAR Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorine | Para | Increased antibacterial activity |
| Methoxy | Ortho | Enhanced anticancer properties |
| Nitro | Meta | Moderate increase in potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
